tert-Butyl bis(4-hydroxybutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N,N-bis(4-hydroxybutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4/c1-13(2,3)18-12(17)14(8-4-6-10-15)9-5-7-11-16/h15-16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKKTHBCVTULDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCO)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction Using Lithium Aluminium Hydride
Procedure:
A solution of (R)-3-((tert-butoxycarbonyl)amino)butanoate (3.0 g, 14.76 mmol) in tetrahydrofuran (50 mL) is cooled to -78 °C under nitrogen atmosphere. Lithium aluminium hydride (0.728 g, 19.19 mmol) is added, and the mixture is stirred for 1 hour. The reaction is then warmed to 0 °C and carefully quenched by the addition of water (0.7 mL) and 15% aqueous sodium hydroxide (0.7 mL). The mixture is stirred at room temperature for 1 hour, filtered through celite, dried over sodium sulfate, and concentrated to yield the target compound.Yield: Approximately 1.3 g of tert-Butyl bis(4-hydroxybutyl)carbamate is obtained from 3.0 g starting material.
Notes: The low temperature and inert atmosphere are critical to control the reactivity of LiAlH4 and to prevent side reactions.
Reduction Using Sodium Borohydride and Boron Trifluoride Diethyl Etherate (Green Chemistry Approach)
Procedure:
N-Boc-(R)-3-aminobutyric acid (100 g) is dissolved in 300 mL THF and cooled to -20 °C. Sodium borohydride (20.6 g) is added portionwise, followed by slow dropwise addition of boron trifluoride diethyl etherate (100 g). The reaction progress is monitored by HPLC. Upon completion, the reaction is quenched with methanol, solvents evaporated, and the residue washed with saturated sodium bicarbonate solution. The organic phase is concentrated to yield N-Boc-(R)-3-aminobutanol as a white solid.Yield: High yield of 95% with melting point 99.0 °C (HPLC purity).
Advantages: This method is considered greener due to milder conditions and less hazardous reagents compared to LiAlH4.
Reduction Using Sodium Borohydride and Iodine
Procedure:
A compound of formula I (115 g) is dissolved in 460 mL THF and cooled to 0–10 °C. Sodium borohydride (23.7 g) is added portionwise, maintaining the temperature. Elemental iodine (165.4 g in 230 mL THF) is added dropwise, and the mixture is warmed to 25–30 °C. The reaction is quenched with water, concentrated under reduced pressure, and methanol is added to the residue. After incubation and filtration, the product is obtained as a solid.Yield: 91% yield of the desired compound.
Notes: This method uses iodine as an oxidant to facilitate the reduction and is performed under controlled temperature conditions.
Comparative Data Table of Preparation Methods
| Method | Reducing Agent | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Lithium Aluminium Hydride Reduction | LiAlH4 | THF, -78 °C to 0 °C, inert atmosphere | ~43% (1.3 g from 3 g) | Requires careful quenching |
| Sodium Borohydride + BF3·Et2O | NaBH4 + Boron trifluoride etherate | THF, -20 °C, green chemistry | 95% | High purity, mild conditions |
| Sodium Borohydride + Iodine | NaBH4 + Iodine | THF, 0–30 °C | 91% | Controlled oxidation-reduction |
Research Findings and Observations
- The choice of reducing agent significantly affects yield and purity. Sodium borohydride-based methods offer safer and more environmentally friendly alternatives to lithium aluminium hydride.
- Temperature control is essential to prevent side reactions and decomposition, especially in LiAlH4 reductions.
- The tert-butyl carbamate protecting group remains stable under the described reaction conditions, allowing selective reduction of ester or acid functionalities to alcohols.
- Purification steps , including filtration through celite and drying over sodium sulfate, are critical for obtaining high-purity products.
- The green chemistry approach using sodium borohydride and boron trifluoride etherate is notable for scalability and industrial relevance due to its high yield and safer reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl bis(4-hydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and related derivatives.
Scientific Research Applications
Organic Synthesis
Building Block in Organic Chemistry
tert-Butyl bis(4-hydroxybutyl)carbamate serves as a significant building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through the reaction of tert-butyl chloroformate with 4-aminobutanol, yielding high purity and yield under optimized conditions.
Reactions and Derivatives
The compound can undergo:
- Oxidation : Leading to carbonyl compounds such as aldehydes or ketones.
- Reduction : Resulting in amines or alcohols depending on the reagents used.
- Substitution : Where the hydroxyl group can be replaced by other functional groups, expanding its utility in synthesizing derivatives for further applications.
Biological Research
Protecting Group for Amines
In biological chemistry, this compound is utilized as a protecting group for amines. This function is crucial during selective reactions, allowing chemists to manipulate other functional groups without interference from the amine . The BOC (tert-butyloxycarbonyl) protecting group is particularly valued for its stability and ease of removal under mild acidic conditions .
Neuroprotective Studies
Recent studies have investigated the neuroprotective properties of derivatives of this compound. For instance, a related compound demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes, which is significant in Alzheimer's disease research. This suggests potential applications in developing therapeutic agents targeting neurodegenerative diseases .
Material Science
Polymer Synthesis
In industrial applications, this compound is employed in the synthesis of polymers that require specific functional groups. Its ability to act as a cross-linking agent or modifier enhances the properties of polymers used in various materials. The unique hydroxyl functionality allows for improved adhesion and flexibility in polymer formulations.
Mechanism of Action
The mechanism of action of tert-Butyl bis(4-hydroxybutyl)carbamate involves its interaction with various molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also undergo hydrolysis to release the active amine, which can then participate in further chemical reactions. The pathways involved include nucleophilic substitution and hydrolysis .
Comparison with Similar Compounds
Structural Differences :
- Contains a benzyl group and a single 4-hydroxybutyl group on the carbamate nitrogen, unlike the bis(4-hydroxybutyl) substitution in the target compound .
- Molecular Formula: C₁₆H₂₅NO₃ vs. hypothesized C₁₃H₂₆N₂O₄ for the target.
- Hydrogen Bonding: 1 donor and 3 acceptor sites (vs. 2 donors and 4 acceptors expected for the bis-substituted compound).
Physicochemical Properties :
- XLogP3-AA : 2.6 (indicative of moderate hydrophobicity due to the benzyl group) .
- Applications : Likely used as a synthetic intermediate or protecting group in organic chemistry.
Synthesis : Prepared via carbamate hydrolysis or coupling reactions, similar to methods for triarylamine derivatives .
tert-Butyl bis(4'-(hexyloxy)-biphenyl-4-yl)carbamate
Structural Differences :
Butyl bis(4-hydroxybutyl)phosphate (BBHP)
Functional Group Variance :
tert-Butyl (4-hydroxybutan-2-yl)carbamate
Structural Simplicity :
- Contains a single 4-hydroxybutyl group and a tertiary alcohol configuration .
Biological Activity
tert-Butyl bis(4-hydroxybutyl)carbamate, often referred to as M4, is a chemical compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula : C13H27NO4
Molecular Weight : 255.36 g/mol
The compound features a carbamate functional group and a hydroxybutyl side chain, which are critical for its interaction with biological targets. The structural properties facilitate various mechanisms of action that contribute to its biological effects.
Research indicates that this compound exhibits several mechanisms of action:
- Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase (AChE), enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where increased acetylcholine levels can improve cognitive function .
- β-Secretase Inhibition : It acts as a β-secretase inhibitor, preventing the formation of amyloid plaques associated with Alzheimer's disease. This inhibition reduces the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's .
Biological Activity
The biological activity of M4 has been evaluated through various in vitro and in vivo studies:
In Vitro Studies
- Neuroprotective Effects : M4 demonstrated a protective effect against Aβ 1-42-induced toxicity in astrocytes. Specifically, it reduced pro-inflammatory cytokines such as TNF-α and diminished oxidative stress markers .
- Cell Viability Improvement : In astrocyte cultures treated with Aβ 1-42, cell viability improved significantly when co-treated with M4 (from 43.78% to 62.98%) compared to untreated controls.
In Vivo Studies
- Cognitive Function Improvement : In animal models treated with scopolamine, M4 exhibited protective effects against cognitive decline. However, its bioavailability in the brain was noted as a limitation compared to established treatments like galantamine .
Case Studies
Several case studies have highlighted the efficacy of M4:
- Astrocyte Protection : A controlled study showed that M4 improved cell viability in astrocytes exposed to neurotoxic agents.
- Oxidative Stress Response : The compound significantly reduced malondialdehyde (MDA) levels in brain homogenates treated with scopolamine, indicating a decrease in oxidative stress .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
| Study Type | Effect Observed | Measurement Method |
|---|---|---|
| In Vitro | Increased cell viability in astrocytes | Cell viability assay |
| In Vitro | Reduced TNF-α levels | ELISA |
| In Vivo | Decreased MDA levels | TBARS assay |
| In Vivo | Improved cognitive function | Morris water maze |
Q & A
Q. Table 1: Comparative Analysis of Synthetic Conditions
| Method | Solvent | Base | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| A | DCM | TEA | 0–5 | 78 | 98.5 |
| B | THF | DIPEA | 25 | 65 | 97.2 |
Key Insight : Lower temperatures reduce side reactions (e.g., tert-butyl group cleavage), improving yield and purity .
Basic: What safety protocols are critical for handling this compound?
Q. Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For aerosolized particles, use NIOSH-approved P95 respirators .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note : No acute toxicity reported, but avoid skin contact due to potential irritation .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Q. Answer :
Q. Table 2: Standard Analytical Parameters
| Technique | Key Peaks/Parameters |
|---|---|
| H NMR | δ 1.4 (s, 9H, t-Bu), 3.5 (m, 4H, -OCH) |
| HPLC | Retention time: 8.2 min (C18, 70:30 HO:MeCN) |
Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?
Q. Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- Reaction Path Search : Tools like GRRM or IRC analysis predict intermediates and byproducts (e.g., elimination vs. substitution) .
- Machine Learning : Train models on existing kinetic data to predict optimal solvent/base combinations .
Case Study : ICReDD’s workflow reduced reaction optimization time by 40% by integrating computational predictions with experimental validation .
Advanced: How to resolve contradictions in experimental data (e.g., unexpected byproducts)?
Q. Answer :
- Hypothesis-Driven Testing :
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in reaction datasets .
Advanced: What strategies address stereochemical challenges in synthesizing derivatives?
Q. Answer :
- Chiral Auxiliaries : Introduce enantiopure starting materials (e.g., (R)- or (S)-configured hydroxybutyl groups) .
- Asymmetric Catalysis : Use palladium or organocatalysts to control regioselectivity in carbamate formation .
- Dynamic Resolution : Leverage reversible reactions (e.g., ring-opening) to enrich desired stereoisomers .
Example : A 2020 study achieved 92% enantiomeric excess (ee) using a chiral phosphoric acid catalyst .
Advanced: How to scale up synthesis while maintaining reaction control?
Q. Answer :
Q. Table 3: Key CPPs for Scale-up
| Parameter | Optimal Range |
|---|---|
| Mixing Speed | 200–400 rpm |
| Cooling Rate | 2°C/min |
| Reagent Feed Rate | 0.5 mL/min |
Advanced: How to manage and interpret large datasets from high-throughput screening?
Q. Answer :
- Data Management : Use platforms like ChemAxon or Pipeline Pilot for structured storage .
- Cheminformatics : Apply QSAR models to correlate structural features (e.g., logP, PSA) with bioactivity .
- Visualization Tools : Generate heatmaps or Sankey diagrams to identify trends in reaction outcomes .
Best Practice : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
